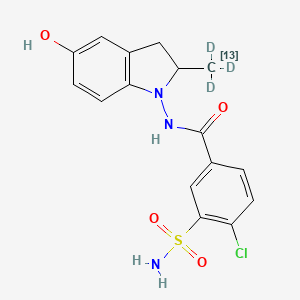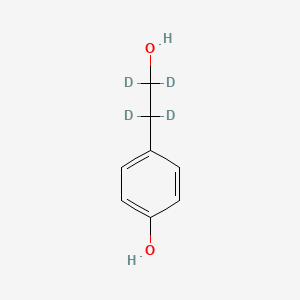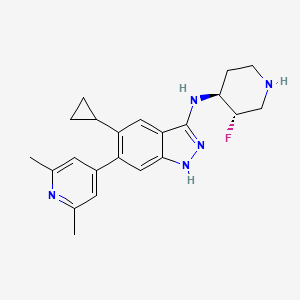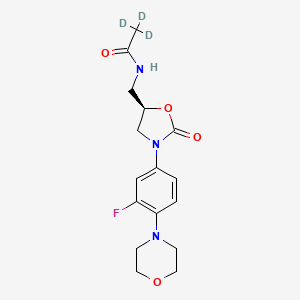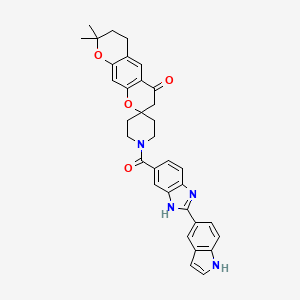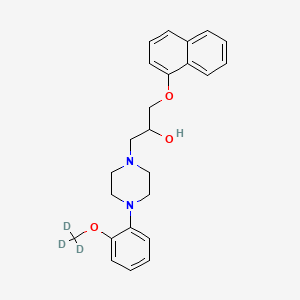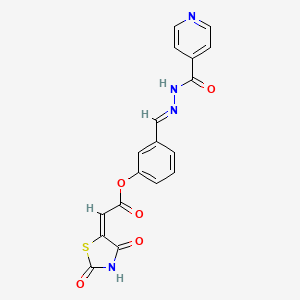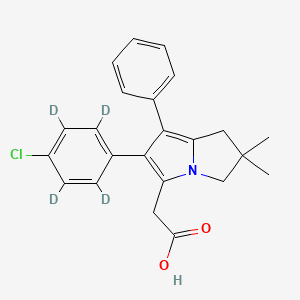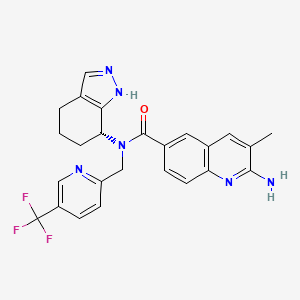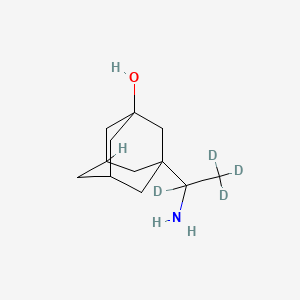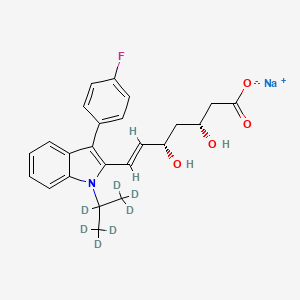
(3R,5S)-Fluvastatin-d7 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-Fluvastatin-d7 Sodium Salt is a deuterated form of Fluvastatin, a synthetic lipid-lowering agent. It belongs to the class of statins, which are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form is used in research to study the pharmacokinetics and metabolic pathways of Fluvastatin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-Fluvastatin-d7 Sodium Salt involves the incorporation of deuterium atoms into the Fluvastatin molecule This is typically achieved through hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, are carefully controlled to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,5S)-Fluvastatin-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The sodium salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated oxides, alcohols, and substituted derivatives of Fluvastatin.
Applications De Recherche Scientifique
(3R,5S)-Fluvastatin-d7 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Fluvastatin.
Biology: Employed in studies to understand the biological effects of Fluvastatin at the molecular level.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Fluvastatin.
Industry: Applied in the development of new lipid-lowering agents and in quality control processes.
Mécanisme D'action
(3R,5S)-Fluvastatin-d7 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of cholesterol in the liver. The molecular targets include the active site of the enzyme, where the deuterated compound binds and prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid. This pathway is crucial for the production of cholesterol, and its inhibition results in lowered cholesterol levels in the bloodstream.
Comparaison Avec Des Composés Similaires
Atorvastatin: Another statin that inhibits the same enzyme but has a different molecular structure.
Simvastatin: Similar in function but differs in its pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to Fluvastatin.
Uniqueness: (3R,5S)-Fluvastatin-d7 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms makes it an invaluable tool in research, offering insights that are not possible with non-deuterated forms.
Propriétés
Formule moléculaire |
C24H25FNNaO4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,15D; |
Clé InChI |
ZGGHKIMDNBDHJB-MGBFOVKJSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




